molecular formula C16H18N2O4S B4990179 2,4,6-trimethyl-N-(4-methyl-2-nitrophenyl)benzenesulfonamide

2,4,6-trimethyl-N-(4-methyl-2-nitrophenyl)benzenesulfonamide

Cat. No. B4990179
M. Wt: 334.4 g/mol
InChI Key: MHZWFRKHSBWVKD-UHFFFAOYSA-N
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Description

2,4,6-trimethyl-N-(4-methyl-2-nitrophenyl)benzenesulfonamide, also known as TBNP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. TBNP is a sulfonamide derivative that has been extensively studied for its biochemical and physiological effects.

Scientific Research Applications

Solid-Phase Synthesis

Polymer-supported benzenesulfonamides, including those derived from 2/4-nitrobenzenesulfonyl chloride, have been used as intermediates in various chemical transformations. These include rearrangements to yield diverse privileged scaffolds, underlining their significance in solid-phase synthesis (Fülöpová & Soural, 2015).

Biochemical Evaluation as Enzyme Inhibitors

Benzenesulfonamides, specifically those related to the 2,4,6-trimethyl variant, have been studied for their role as high-affinity inhibitors of enzymes like kynurenine 3-hydroxylase. The synthesis, structure-activity relationship, and biochemical characterization highlight their potential in enzymatic inhibition (Röver et al., 1997).

Antimicrobial Activity and Spectroscopic Analysis

Recent studies have focused on synthesizing novel sulfonamide derivatives and analyzing them for antimicrobial activity. Techniques like FT-IR, NMR, and X-ray diffraction have been utilized for characterizing these compounds (Demircioğlu et al., 2018).

Inhibition of Carbonic Anhydrases and Antimetastatic Activity

A series of ureido-substituted benzenesulfonamides, closely related to the2,4,6-trimethyl variant, have shown potential in inhibiting several human carbonic anhydrases, which are critical in various physiological processes. Notably, some of these compounds also demonstrated antimetastatic activity in breast cancer models, highlighting their potential in cancer treatment (Pacchiano et al., 2011).

Application in Peroxidase Activity Enhancement

In the context of environmental stress, specifically heavy metal stress, derivatives of benzenesulfonamides have been shown to enhance peroxidase activity. This indicates their potential use in environmental and biological stress response studies (Huang et al., 2019).

Nonlinear Optical Properties

The study of the first hyperpolarizability of sulfonamide amphiphiles, including benzenesulfonamides, has been conducted to understand their optical properties. This research is crucial for applications in materials science and photonics (Kucharski et al., 1999).

Novel Synthesis Methods

Innovative methods for synthesizing N-(4-halo-2-nitrophenyl)benzenesulfonamide have been developed, demonstrating chemoselectivity and functional group compatibility. These methods are significant for the efficient and practical synthesis of crucial intermediates in organic chemistry (Yu et al., 2022).

Carbonic Anhydrase Inhibitory Effects

Research has been conducted on the synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides, examining their inhibitory effects on carbonic anhydrase. These studies are important for understanding the physiological role of these enzymes and potential therapeutic applications (Gul et al., 2016).

Cytotoxicity and Carbonic Anhydrase Inhibition Studies

Investigations into the cytotoxicity and carbonic anhydrase inhibition by new benzenesulfonamide derivatives have been conducted, providing insights into their potential use in cancer research and enzyme inhibition (Gul et al., 2016).

properties

IUPAC Name

2,4,6-trimethyl-N-(4-methyl-2-nitrophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-10-5-6-14(15(9-10)18(19)20)17-23(21,22)16-12(3)7-11(2)8-13(16)4/h5-9,17H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZWFRKHSBWVKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2C)C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-trimethyl-N-(4-methyl-2-nitrophenyl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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